molecular formula C7H7ClN2OS B12918209 5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride CAS No. 37853-05-7

5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride

Cat. No.: B12918209
CAS No.: 37853-05-7
M. Wt: 202.66 g/mol
InChI Key: SLUAZCKBSMNIFI-UHFFFAOYSA-N
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Description

5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride is a chemical compound with the molecular formula C7H6N2OS. It is known for its unique structure, which includes an isoxazole ring and a thienyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride typically involves the reaction of 3-(2-thienyl)-5-isoxazolamine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the monohydrochloride salt. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-5-isoxazolamine
  • 3-(3-Methylphenyl)-5-isoxazolamine
  • 3-Tert-butyl-5-isoxazolamine
  • 3-(2-Chlorophenyl)-5-isoxazolamine
  • 5-Methyl-N-(2-naphthylmethylene)-3-isoxazolamine
  • 3-(2-Fluorophenyl)-5-isoxazolamine
  • 3-Cyclopropyl-5-isoxazolamine
  • 3-(2-Furyl)-5-isoxazolamine
  • 3-(4-Fluorophenyl)-5-isoxazolamine
  • 3-(4-Bromophenyl)-5-isoxazolamine

Uniqueness

5-Isoxazolamine, 3-(2-thienyl)-, monohydrochloride is unique due to its specific combination of an isoxazole ring and a thienyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

CAS No.

37853-05-7

Molecular Formula

C7H7ClN2OS

Molecular Weight

202.66 g/mol

IUPAC Name

3-thiophen-2-yl-1,2-oxazol-5-amine;hydrochloride

InChI

InChI=1S/C7H6N2OS.ClH/c8-7-4-5(9-10-7)6-2-1-3-11-6;/h1-4H,8H2;1H

InChI Key

SLUAZCKBSMNIFI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)N.Cl

Origin of Product

United States

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